

Application Notes: **Chlorophyll c** as a Proxy for Phytoplankton Biomass Estimation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *chlorophyll c*
Cat. No.: *B1171883*

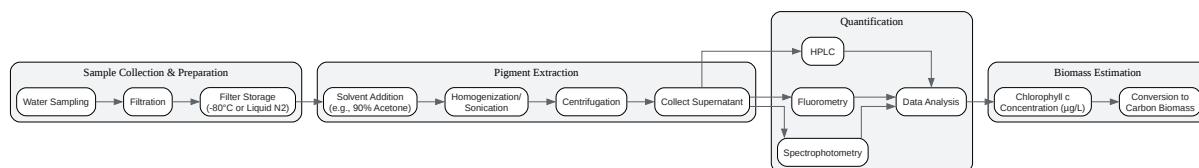
[Get Quote](#)

Introduction

Chlorophyll c is a key accessory pigment found in many marine phytoplankton groups, including diatoms, dinoflagellates, and haptophytes. Unlike the ubiquitous chlorophyll a, **chlorophyll c**'s distribution is more taxonomically restricted, making it a valuable biomarker for specific algal populations. This document provides detailed application notes and protocols for utilizing **chlorophyll c** as a proxy for estimating phytoplankton biomass, particularly in marine environments.

While chlorophyll a is the most common proxy for total phytoplankton biomass, measuring **chlorophyll c** offers additional insights.^[1] The ratio of **chlorophyll c** to chlorophyll a can provide information on the taxonomic composition of the phytoplankton community. For instance, a high **chlorophyll c** to a ratio may indicate a dominance of diatoms or dinoflagellates, which is crucial information for ecological studies and monitoring harmful algal blooms.

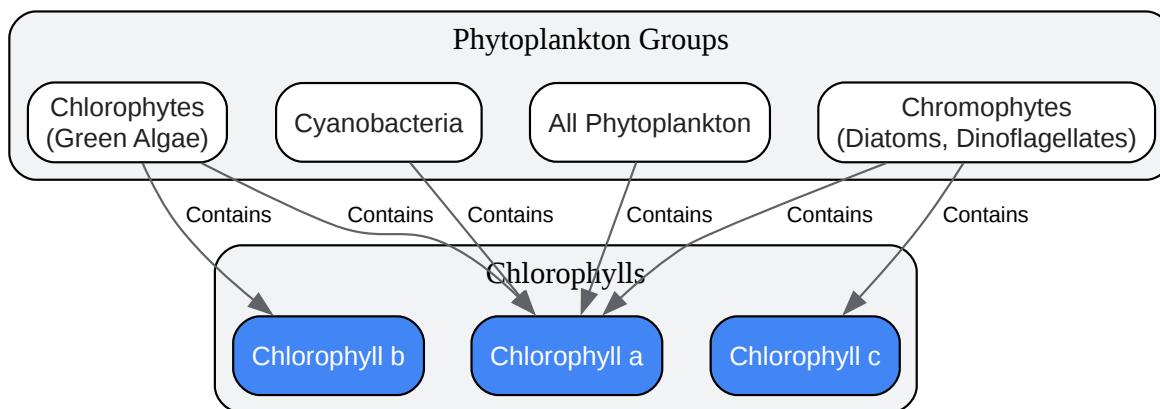
However, it is important to note that the relationship between **chlorophyll c** concentration and phytoplankton carbon biomass is not constant. This ratio can vary depending on factors such as species composition, light availability, nutrient status, and temperature.^[1] Therefore, while **chlorophyll c** is a useful tool, it should be used in conjunction with other methods for a more comprehensive understanding of phytoplankton dynamics.


Applications

- Community Composition Analysis: The presence and concentration of **chlorophyll c**, in relation to chlorophyll a, can be used to infer the relative abundance of certain phytoplankton groups. Chromophyte algae, which include diatoms and prymnesiophytes, are characterized by the presence of **chlorophyll c**.^[2]
- Harmful Algal Bloom (HAB) Monitoring: Many HAB-forming species, such as dinoflagellates, contain **chlorophyll c**. Monitoring the concentration of this pigment can serve as an early indicator of a potential bloom.
- Ecological and Biogeochemical Modeling: Data on **chlorophyll c** can be incorporated into ecological models to improve estimates of primary productivity and carbon cycling by refining the characterization of the phytoplankton community.^[3]

Limitations

- Not a Universal Proxy: **Chlorophyll c** is not present in all phytoplankton. For example, green algae (Chlorophytes) and cyanobacteria lack this pigment. Therefore, it cannot be used as a proxy for total phytoplankton biomass in mixed assemblages.
- Variable Pigment Ratios: The intracellular concentration of **chlorophyll c**, and its ratio to chlorophyll a, can vary significantly with environmental conditions such as light and nutrient availability.^[1] This physiological variability can complicate the conversion of **chlorophyll c** concentration to carbon biomass.
- Presence of Degradation Products: The presence of chlorophyll degradation products, such as phaeopigments, can interfere with the accurate measurement of **chlorophyll c**, especially with spectrophotometric and fluorometric methods.^{[4][5]} Chromatographic techniques like HPLC are recommended to separate these compounds.^{[2][6]}


Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Experimental workflow for phytoplankton biomass estimation using **chlorophyll c**.

Phytoplankton Pigment Relationships

[Click to download full resolution via product page](#)

Caption: Distribution of major chlorophylls across different phytoplankton groups.

Experimental Protocols

Protocol 1: Sample Collection and Filtration

- Collect water samples from the desired depth using a Niskin bottle or other appropriate sampler.
- Transfer a known volume of water (typically 1-5 liters, depending on the expected phytoplankton concentration) to a filtration apparatus.[7]
- Filter the sample through a glass fiber filter (GF/F, 0.7 µm nominal pore size) under low vacuum pressure (<100 mm Hg) to avoid cell lysis.[8]
- Once filtration is complete, fold the filter in half with the filtered material inside, blot it dry, and place it in a cryovial or foil pouch.
- Immediately freeze the filter in liquid nitrogen or store it in a -80°C freezer until extraction.[9] Proper storage is crucial to prevent pigment degradation.[5]

Protocol 2: Pigment Extraction

Note: Perform all steps under subdued light to minimize photodegradation of pigments.[5][10]

- Place the frozen filter into a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone or 100% methanol.[8] Acetone is a widely used and suitable solvent for a broad range of marine phytoplankton.[8]
- Mechanically disrupt the cells to ensure complete extraction. This can be achieved by grinding the filter with a tissue homogenizer or by sonication.[5]
- Steep the samples in the solvent for 12-24 hours at 4°C in the dark to allow for complete pigment extraction.
- Centrifuge the extract at approximately 4000 x g for 5-10 minutes to pellet the filter and cell debris.[10]
- Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: Quantification of Chlorophyll c

A. Spectrophotometric Method

This method is suitable for routine analysis but can be subject to interference from other pigments.

- Calibrate the spectrophotometer with a 90% acetone blank.
- Measure the absorbance of the pigment extract at 750, 664, 647, and 630 nm. The reading at 750 nm is used to correct for turbidity.[8]
- Subtract the 750 nm absorbance value from the other readings.
- Calculate the concentration of **chlorophyll c** using trichromatic equations. The equations of Jeffrey and Humphrey (1975) are widely recommended for the determination of chlorophylls a, b, and c in 90% acetone.[5]
 - **Chlorophyll c** ($\mu\text{g/mL}$) = $24.52 * \text{A630} - 1.67 * \text{A664} - 7.60 * \text{A647}$ [8]
- To obtain the **chlorophyll c** concentration in the original water sample ($\mu\text{g/L}$), use the following formula:
 - $\text{Chl c } (\mu\text{g/L}) = (\text{Chl c } (\mu\text{g/mL}) * \text{volume of extract (mL)}) / \text{volume of water filtered (L)}$ [8]

B. Fluorometric Method

This method is more sensitive than spectrophotometry and is suitable for oligotrophic waters with low phytoplankton biomass.[11][12][13]

- Calibrate the fluorometer using a known concentration of a chlorophyll standard or a secondary standard like coproporphyrin.[7]
- Measure the fluorescence of the extract before and after acidification with a dilute acid (e.g., 1 M HCl).[11][13]
- The "before acidification" reading corresponds to the combined fluorescence of chlorophylls a and c, while the "after acidification" reading is used to determine the concentration of phaeopigments.[11][13]
- Specific filter sets are required to isolate the fluorescence emission of **chlorophyll c**.

- The calculation of **chlorophyll c** concentration requires specific calibration factors for the instrument being used.

C. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most accurate method for quantifying **chlorophyll c**, as it separates it from other chlorophylls, carotenoids, and degradation products.[2][6][9][14]

- Filter the pigment extract through a 0.2 μm syringe filter to remove any remaining particulate matter.
- Inject a known volume of the extract into the HPLC system.
- A C18 reverse-phase column is typically used for pigment separation with a gradient elution program involving a mixture of solvents (e.g., methanol, acetonitrile, ammonium acetate).[14]
- Detect the pigments using a photodiode array detector or a fluorescence detector set to the appropriate wavelengths for **chlorophyll c**.
- Identify and quantify the **chlorophyll c** peak by comparing its retention time and absorption spectrum to that of a pure **chlorophyll c** standard.

Data Presentation

Table 1: Chlorophyll c to Chlorophyll a Ratios in Different Phytoplankton Cultures

Phytoplankton Group	Species	Chl c : Chl a Ratio	Reference
Diatom	Phaeodactylum tricornutum	0.14 - 0.52	Varies with light conditions
Dinoflagellate	Amphidinium carterae	0.35 - 0.65	Varies with culture conditions
Haptophyte	Emiliania huxleyi	0.12 - 0.30	Varies with growth phase

Note: These values are indicative and can vary significantly based on environmental factors.

Table 2: Carbon to Chlorophyll Ratios in Phytoplankton

Condition	Carbon : Chlorophyll a Ratio	Notes	Reference
Nutrient-Replete (Exponential Growth)	27 - 67	Lower ratios indicate healthy, growing cells.	[15]
Nitrogen Deficiency	> 100	Higher ratios are observed under nutrient stress.	[15]
Phosphorus Deficiency	> 100	Similar to nitrogen deficiency.	[15]
Oligotrophic Gyres	99 (median)	High light, low nutrient environments lead to higher C:Chl ratios.	[16]
Eutrophic Lakes	27 - 67	Nutrient-rich waters support lower C:Chl ratios.	[15]

Note: These ratios are for Chlorophyll a. The ratio of Carbon to **Chlorophyll c** will be higher and more variable.

Table 3: Comparison of Methods for Chlorophyll Measurement

Method	Advantages	Disadvantages
Spectrophotometry	- Simple and widely available equipment. [1] - Rapid analysis.	- Lower sensitivity. [11] - Interference from other pigments and degradation products. [4]
Fluorometry	- High sensitivity, suitable for oligotrophic waters. [11] [13] - Fast and reliable. [11]	- Requires specific filter sets. - Instrument-specific calibration is crucial. [17]
HPLC	- High accuracy and precision. [2] [6] - Separates a wide range of pigments. [14] [18]	- More complex and time-consuming. - Requires expensive equipment and skilled personnel.

References

- 1. Frontiers | Phytoplankton carbon to chlorophyll a model development: a review [frontiersin.org]
- 2. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 3. Frontiers | Determining drivers of phytoplankton carbon to chlorophyll ratio at Atlantic Basin scale [frontiersin.org]
- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 5. participants.wepal.nl [participants.wepal.nl]
- 6. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | Korea Science [koreascience.kr]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 9. researchgate.net [researchgate.net]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. vliz.be [vliz.be]

- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. int-res.com [int-res.com]
- 15. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- To cite this document: BenchChem. [Application Notes: Chlorophyll c as a Proxy for Phytoplankton Biomass Estimation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171883#chlorophyll-c-as-a-proxy-for-phytoplankton-biomass-estimation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com